tert-Butyl 6-oxohexanoate
Overview
Description
tert-Butyl 6-oxohexanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 6-oxohexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Reduction: One of the common methods for synthesizing tert-butyl 6-oxohexanoate involves the enzymatic reduction of tert-butyl 3,5-dioxohexanoate.
Chemical Synthesis: Another method involves the chemical reduction of tert-butyl 3,5-dioxohexanoate using reducing agents like sodium borohydride under controlled conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: tert-Butyl 6-oxohexanoate can undergo reduction reactions to form corresponding alcohols.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Alcohol dehydrogenases, transition metal catalysts.
Major Products Formed:
tert-Butyl 6-hydroxyhexanoate: Formed by reduction.
6-Oxohexanoic acid: Formed by oxidation.
Scientific Research Applications
Chemistry: tert-Butyl 6-oxohexanoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of biocatalysis. It is also employed in the synthesis of biologically active compounds .
Medicine: this compound is a precursor in the synthesis of pharmaceutical agents, including cholesterol-lowering drugs like atorvastatin and rosuvastatin .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 6-oxohexanoate involves its participation in various chemical reactions. For instance, in enzymatic reduction, the compound binds to the active site of the enzyme, where it undergoes a reduction reaction facilitated by the enzyme’s catalytic activity. The molecular targets and pathways involved in these reactions depend on the specific enzyme or catalyst used .
Comparison with Similar Compounds
tert-Butyl 3,5-dioxohexanoate: A precursor in the synthesis of tert-butyl 6-oxohexanoate.
tert-Butyl 6-hydroxyhexanoate: A reduced form of this compound.
6-Oxohexanoic acid: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both a tert-butyl group and a 6-oxohexanoate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl 6-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDDMANTVRMMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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